methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a pyrrolidinone moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the benzothiazole derivative with a pyrrolidinone derivative under appropriate conditions.
Esterification: The final step is the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s benzothiazole core is of interest due to its potential biological activity. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. The benzothiazole core is found in various drugs, and the pyrrolidinone moiety can enhance bioavailability and metabolic stability.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and 2-pyrrolidinone share the pyrrolidinone moiety.
Uniqueness
Methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of the benzothiazole and pyrrolidinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-6-7-16-17(10-13)31-22(24(16)12-20(28)30-2)23-21(29)14-4-3-5-15(11-14)25-18(26)8-9-19(25)27/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJSKCQUDDCXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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